Acetylastragaloside I vs. Astragaloside I, II, and IV: Direct Head-to-Head Antitrypanosomal Potency Comparison
Acetylastragaloside I demonstrates superior antitrypanosomal potency compared to astragalosides I, II, and IV in a direct head-to-head in vitro assay [1]. It was identified as the most potent compound among the four cycloartane glycosides tested [1].
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) against T. brucei rhodesiense |
|---|---|
| Target Compound Data | IC50 = 9.5 μg/mL |
| Comparator Or Baseline | Astragaloside I, Astragaloside II, Astragaloside IV |
| Quantified Difference | Acetylastragaloside I was the most potent; comparator IC50 values not numerically disclosed but confirmed to be less potent [1]. |
| Conditions | In vitro assay against Trypanosoma brucei rhodesiense |
Why This Matters
For researchers developing antiparasitic leads, this direct evidence establishes acetylastragaloside I as the structurally defined reference compound for cycloartane-based trypanocidal activity.
- [1] Calis, I., Koyunoglu, S., Yesilada, A., Brun, R., Rüedi, P., & Tasdemir, D. (2006). Antitrypanosomal cycloartane glycosides from Astragalus baibutensis. Chemistry & Biodiversity, 3(8), 923-929. View Source
